4-(2-Methoxy-5-methyl-benzyl)-piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a 2-methoxy-5-methylbenzyl group. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The molecular formula for this compound is C14H21NO, and it has a molecular weight of 219.32 g/mol. The compound's IUPAC name is 4-[(2-methoxy-5-methylphenyl)methyl]piperidine, and its CAS number is 955314-98-4.
The compound is synthesized from commercially available starting materials, primarily 2-methoxy-5-methylbenzyl chloride and piperidine. These materials are typically sourced from chemical suppliers specializing in organic compounds.
4-(2-Methoxy-5-methyl-benzyl)-piperidine belongs to the class of piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This classification places it among compounds that often exhibit biological activity and are used in pharmaceutical applications .
The synthesis of 4-(2-Methoxy-5-methyl-benzyl)-piperidine generally involves a nucleophilic substitution reaction. The primary method includes the reaction of 2-methoxy-5-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
The molecular structure of 4-(2-Methoxy-5-methyl-benzyl)-piperidine features:
Property | Value |
---|---|
Molecular Formula | C14H21NO |
Molecular Weight | 219.32 g/mol |
IUPAC Name | 4-[(2-methoxy-5-methylphenyl)methyl]piperidine |
InChI | InChI=1S/C14H21NO/c1-11-3-4... |
InChI Key | CIHDVOHLDCRNEZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)OC)CC2CCNCC2 |
4-(2-Methoxy-5-methyl-benzyl)-piperidine can undergo various chemical reactions:
The specific conditions for these reactions vary based on the desired product and may include temperature control, solvent choice, and the use of catalysts or protecting groups.
The mechanism of action for 4-(2-Methoxy-5-methyl-benzyl)-piperidine involves its interaction with biological targets, particularly receptors or enzymes. This compound may modulate activity through binding interactions, potentially influencing signaling pathways related to neurotransmission or other biochemical processes. Further experimental studies are required to elucidate specific targets and pathways involved in its action .
4-(2-Methoxy-5-methyl-benzyl)-piperidine has several notable applications:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 7759-46-8
CAS No.: 53905-12-7
CAS No.: 55337-75-2